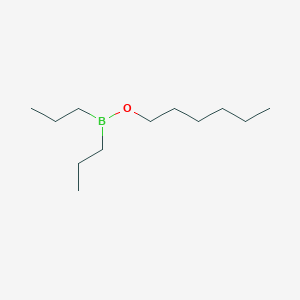
Hexyl dipropylborinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl dipropylborinate is an organoboron compound that has garnered attention in various scientific fields due to its unique chemical properties This compound is characterized by the presence of a hexyl group and two propyl groups attached to a boron atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexyl dipropylborinate can be synthesized through the reaction of diborane with hexyl and propyl alcohols. The reaction typically occurs in an ethereal solution and is left to proceed at room temperature for about a day . The general reaction can be represented as:
B2H6+2HexylOH+2PropylOH→Hexyl dipropylborinate+H2
Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors where diborane is introduced into a mixture of hexyl and propyl alcohols under controlled conditions. The reaction is monitored to ensure complete conversion and the product is purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: Hexyl dipropylborinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form borohydrides.
Substitution: It can undergo substitution reactions where the hexyl or propyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Grignard reagents or organolithium compounds are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Various alkyl or aryl boron compounds.
Scientific Research Applications
Hexyl dipropylborinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Medicine: Research is ongoing into its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites
Mechanism of Action
The mechanism of action of hexyl dipropylborinate involves its ability to form stable complexes with various organic and inorganic molecules. The boron atom in the compound can form coordinate bonds with electron-rich species, making it a versatile reagent in organic synthesis. In biological systems, it can interact with biomolecules such as proteins and nucleic acids, potentially affecting their function and activity .
Comparison with Similar Compounds
Hexyl dipropylborinate can be compared with other organoboron compounds such as:
Thexylborane: Similar in structure but with different alkyl groups attached to the boron atom.
Pinacol boronic esters: Widely used in organic synthesis but with different reactivity and applications.
Uniqueness: this compound is unique due to its specific combination of hexyl and propyl groups, which confer distinct chemical properties and reactivity compared to other organoboron compounds. This makes it particularly useful in certain synthetic applications and research contexts .
Properties
CAS No. |
2117-96-6 |
|---|---|
Molecular Formula |
C12H27BO |
Molecular Weight |
198.16 g/mol |
IUPAC Name |
hexoxy(dipropyl)borane |
InChI |
InChI=1S/C12H27BO/c1-4-7-8-9-12-14-13(10-5-2)11-6-3/h4-12H2,1-3H3 |
InChI Key |
GCEXWHHOKRMTGF-UHFFFAOYSA-N |
Canonical SMILES |
B(CCC)(CCC)OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxycarbonylamino]-4-methylpentanoic acid](/img/structure/B14747317.png)
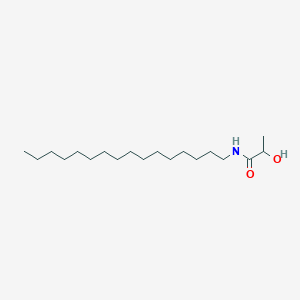

![(e)-Bis[3-(trifluoromethyl)phenyl]diazene](/img/structure/B14747325.png)
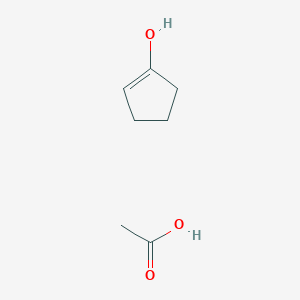
![4,7,9-trimethoxy-6-(7-methoxy-1,3-benzodioxol-5-yl)-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B14747334.png)
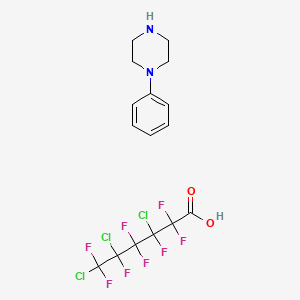

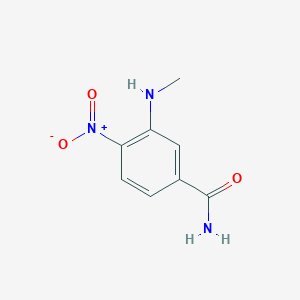

![[1]Benzoxireno[4,3,2-cd]indole](/img/structure/B14747378.png)
![16H-Benzo[2,3][1]benzoselenopheno[6,5-a]benzo[g]carbazole](/img/structure/B14747386.png)
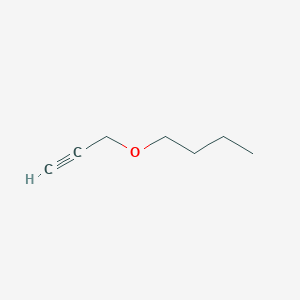
![7,7-Dichlorobicyclo[4.1.0]hept-2-ene](/img/structure/B14747413.png)
